1-(5-Bromo-2-fluorophenyl)cyclopentanamine
Description
Contextualization within Halogenated Phenyl-Cycloalkylamine Systems
The presence of both bromine and fluorine atoms on the phenyl ring of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine places it within the category of halogenated phenyl-cycloalkylamine systems. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of fluorine can enhance metabolic stability and binding affinity, while bromine can also influence these parameters and provide a site for further chemical modification. The combination of a cycloalkylamine and a halogenated aromatic ring creates a structural motif that is of significant interest in the development of new chemical entities.
Overview of Research Significance in Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, compounds like this compound are valuable as building blocks for more complex molecules. The amine group provides a nucleophilic center for a variety of chemical transformations, while the halogenated phenyl ring can participate in cross-coupling reactions, allowing for the construction of intricate molecular architectures. The cyclopentyl scaffold imparts a specific three-dimensional geometry that can be crucial for biological activity or for directing the stereochemical outcome of subsequent reactions.
Historical Development and Evolution of Related Chemical Scaffolds
The study of phenyl-cycloalkylamines has a rich history, with early research focusing on their synthesis and pharmacological properties. The development of amination reactions, which are fundamental to the synthesis of these compounds, has evolved significantly over time. numberanalytics.comnumberanalytics.com Early methods often required harsh reaction conditions, but the advent of modern catalytic systems has enabled more efficient and selective syntheses. numberanalytics.comnumberanalytics.com The exploration of different cycloalkane ring sizes and substitution patterns on the phenyl ring has led to a vast chemical space with diverse applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H13BrFN |
|---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13BrFN/c12-8-3-4-10(13)9(7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
RGYHRQNEMBAGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)Br)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Bromo 2 Fluorophenyl Cyclopentanamine
Precursor Chemistry and Intermediate Synthesis
The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors. This involves the synthesis of a substituted cyclopentanone (B42830) analogue and the generation of a reactive organometallic species from a halogenated fluorophenyl building block.
Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanone Analogues
A key intermediate in the synthesis of 1-(5-bromo-2-fluorophenyl)cyclopentanamine is the corresponding ketone, 1-(5-bromo-2-fluorophenyl)cyclopentanone. A common and effective strategy to access this ketone is through the oxidation of the precursor alcohol, 1-(5-bromo-2-fluorophenyl)cyclopentanol.
The synthesis of 1-(5-bromo-2-fluorophenyl)cyclopentanol is typically achieved via a Grignard reaction. This involves the reaction of a Grignard reagent, formed from a suitable halogenated fluorophenyl compound, with cyclopentanone. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of cyclopentanone, and subsequent acidic workup yields the tertiary alcohol.
| Step | Reactants | Reagents | Product |
| 1 | 1-Bromo-4-fluorobenzene, Magnesium | Diethyl ether (solvent) | (5-Bromo-2-fluorophenyl)magnesium bromide |
| 2 | (5-Bromo-2-fluorophenyl)magnesium bromide, Cyclopentanone | Diethyl ether (solvent), then H3O+ | 1-(5-Bromo-2-fluorophenyl)cyclopentanol |
Once the alcohol precursor is obtained, it is oxidized to the corresponding ketone. Various oxidizing agents can be employed for this transformation.
| Reactant | Oxidizing Agent | Solvent | Product |
| 1-(5-Bromo-2-fluorophenyl)cyclopentanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 1-(5-Bromo-2-fluorophenyl)cyclopentanone |
| 1-(5-Bromo-2-fluorophenyl)cyclopentanol | Jones reagent (CrO3, H2SO4, acetone) | Acetone | 1-(5-Bromo-2-fluorophenyl)cyclopentanone |
Synthesis of Halogenated Fluorophenyl Building Blocks
The synthesis of the Grignard reagent necessitates a suitable halogenated fluorophenyl starting material. A common and commercially available precursor is 1-bromo-4-fluorobenzene. The bromine atom is more reactive towards magnesium than the fluorine atom, allowing for the selective formation of the Grignard reagent at the desired position.
An alternative approach involves the use of an organolithium reagent. For instance, (5-bromo-2-fluorophenyl)lithium can be generated by the lithiation of 1-bromo-4-fluorobenzene. This organolithium species can then be reacted with cyclopentanone in a similar manner to the Grignard reagent to yield 1-(5-bromo-2-fluorophenyl)cyclopentanol.
| Reactant | Reagent | Solvent | Product |
| 1-Bromo-4-fluorobenzene | n-Butyllithium | Tetrahydrofuran | (5-Bromo-2-fluorophenyl)lithium |
Amine Formation Strategies
With the key intermediate, 1-(5-bromo-2-fluorophenyl)cyclopentanone, in hand, the final step is the introduction of the amine group. Several strategies can be employed for this transformation, with reductive amination being a prominent method.
Reductive Amination Protocols
Reductive amination is a widely used method for the synthesis of amines from ketones. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. researchgate.net A variety of reducing agents and catalysts can be utilized for this purpose.
One common protocol involves the use of a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN), in the presence of an ammonia source. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
Another approach is catalytic hydrogenation. In this method, the ketone is reacted with ammonia and hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). researchgate.net This method is often considered a "greener" alternative as it avoids the use of stoichiometric hydride reagents.
| Ketone | Amine Source | Reducing Agent/Catalyst | Solvent | Product |
| 1-(5-Bromo-2-fluorophenyl)cyclopentanone | Ammonia | Sodium borohydride | Methanol | This compound |
| 1-(5-Bromo-2-fluorophenyl)cyclopentanone | Ammonia, Hydrogen | Raney Nickel | Ethanol | This compound |
Nucleophilic Substitution Approaches
While less common for the direct conversion of a ketone to a primary amine, nucleophilic substitution strategies can be envisioned through multi-step sequences. For example, the precursor alcohol, 1-(5-bromo-2-fluorophenyl)cyclopentanol, could potentially be converted to a leaving group (e.g., a tosylate or mesylate). Subsequent reaction with an amine nucleophile, such as ammonia or a protected amine equivalent, could then yield the target amine. However, this approach is generally more circuitous than direct reductive amination.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is dependent on the optimization of each reaction step. Key parameters that can be adjusted to improve yields and minimize side reactions include the choice of reagents, solvents, reaction temperature, and reaction time.
For the Grignard reaction, maintaining anhydrous conditions is crucial to prevent quenching of the Grignard reagent. The temperature of the reaction should also be carefully controlled to manage the exothermicity of the reaction.
In the oxidation step, the choice of oxidizing agent can influence the yield and ease of purification. Milder reagents like PCC may be preferred to avoid over-oxidation or degradation of the starting material.
For the reductive amination, the choice of reducing agent and catalyst is critical. The reactivity of the reducing agent must be sufficient to reduce the intermediate imine without reducing the starting ketone. The catalyst in catalytic hydrogenation methods can also be varied to optimize the reaction rate and selectivity. The concentration of ammonia and the hydrogen pressure are also important parameters to control.
Stereoselective Synthesis of this compound Enantiomers
The creation of a single enantiomer of a chiral amine like this compound is a significant synthetic challenge. The primary approaches to achieve this involve either separating a racemic mixture or, more efficiently, directing the synthesis to produce the desired enantiomer selectively. This can be accomplished through several powerful techniques.
A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This is a chiral molecule that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a plausible approach would involve the diastereoselective addition of a nucleophile to an imine derived from a chiral amine.
One common class of chiral auxiliaries are those derived from naturally occurring chiral molecules, such as certain amino acids or terpenes. tcichemicals.com For instance, a chiral amine like (R)- or (S)-1-phenylethylamine could be condensed with 1-(5-bromo-2-fluorophenyl)cyclopentanone to form a chiral imine. Subsequent reduction of this imine would lead to the formation of a diastereomeric mixture of amines. The chiral auxiliary would sterically hinder one face of the imine, leading to a preferential attack of the reducing agent from the less hindered face, thus producing one diastereomer in excess. Separation of these diastereomers followed by removal of the chiral auxiliary would yield the desired enantiomer of this compound.
Another widely used class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org While typically employed for the asymmetric alkylation of carboxylic acid derivatives, their underlying principles of steric control can be adapted to other transformations. The key to the success of any chiral auxiliary-mediated approach is the high diastereoselectivity of the key bond-forming step and the ease of removal of the auxiliary without racemization of the product.
Table 1: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Class | Potential Application in Synthesis of this compound |
| (R)- or (S)-1-Phenylethylamine | Chiral Amine | Formation of a chiral imine with 1-(5-bromo-2-fluorophenyl)cyclopentanone, followed by diastereoselective reduction. |
| Evans Oxazolidinones | Oxazolidinone | While not directly applicable to imine reduction, the principles of steric shielding could be applied in related transformations. |
| Pseudoephedrine | Amino Alcohol | Can be used to create chiral amides for asymmetric alkylations, a strategy that could be adapted to related synthetic routes. |
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this methodology, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.
A highly effective method for the synthesis of chiral amines is the asymmetric hydrogenation of prochiral imines. dicp.ac.cndicp.ac.cnnih.gov This reaction involves the use of a transition metal catalyst, such as rhodium, iridium, or palladium, complexed with a chiral ligand. dicp.ac.cnacs.org For the synthesis of this compound, the corresponding imine, N-(1-(5-bromo-2-fluorophenyl)cyclopentylidene)amine, would be subjected to hydrogenation in the presence of a chiral catalyst. The chiral ligand creates a chiral environment around the metal center, which leads to the selective addition of hydrogen to one face of the imine, resulting in the formation of one enantiomer of the amine in excess.
The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed in the asymmetric hydrogenation of imines. dicp.ac.cn
Biocatalytic Routes:
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in green and sustainable chemistry. acs.org Enzymes offer several advantages, including high enantioselectivity, mild reaction conditions (typically aqueous media at ambient temperature and pressure), and the potential for high catalytic efficiency.
For the synthesis of chiral amines like this compound, several biocatalytic strategies could be envisioned. One such approach is the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. A prochiral ketone, such as 1-(5-bromo-2-fluorophenyl)cyclopentanone, could be converted to the corresponding chiral amine with high enantiomeric excess using a suitable transaminase. The stereochemical outcome of the reaction is determined by the specific enzyme used, and a wide range of engineered transaminases are available, allowing for the synthesis of both (R)- and (S)-enantiomers.
Another biocatalytic approach is the kinetic resolution of a racemic mixture of the amine. In this method, an enzyme, such as a lipase (B570770) or an acylase, selectively reacts with one enantiomer of the amine, allowing for the separation of the unreacted enantiomer. For example, a lipase could be used to selectively acylate one enantiomer of racemic this compound, and the resulting acylated and unacylated amines could then be separated.
Table 2: Comparison of Stereoselective Synthesis Methods
| Method | Advantages | Disadvantages |
| Chiral Auxiliary | Well-established, predictable stereochemical outcomes. | Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal. |
| Asymmetric Catalysis | High atom economy, small amount of catalyst needed. | Catalyst development can be challenging, may require specialized equipment. |
| Biocatalysis | High enantioselectivity, mild and environmentally friendly conditions, potential for high efficiency. | Enzyme stability and substrate scope can be limiting, may require specialized knowledge. |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.orgbenthamdirect.combenthamscience.com When designing a synthetic route for this compound, several of these principles can be applied to create a more sustainable and environmentally friendly process.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis and biocatalysis are generally more atom-economical than chiral auxiliary-based methods, as the latter require the use of stoichiometric amounts of the auxiliary, which is later removed.
Use of Safer Solvents and Auxiliaries: The choice of solvents and other auxiliary substances should be made to minimize their environmental impact. Biocatalytic reactions are often performed in water, which is a benign solvent. When organic solvents are necessary, greener alternatives should be considered.
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Biocatalytic reactions are typically run at ambient temperature and pressure, making them highly energy-efficient. Catalytic reactions may also be run under milder conditions than traditional stoichiometric reactions.
Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from basic starting materials, the broader principle of using renewable resources is a key aspect of green chemistry.
Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents. rsc.orgrsc.org Both asymmetric catalysis and biocatalysis adhere to this principle, offering more sustainable routes to chiral amines.
By incorporating these principles into the design of a synthetic route for this compound, it is possible to develop a process that is not only efficient and selective but also environmentally responsible.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the connectivity of atoms and the chemical environment of each nucleus can be meticulously mapped.
¹H and ¹³C NMR Spectral Analysis
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal information about the spatial relationship between neighboring protons.
Based on established principles of NMR spectroscopy and predictive algorithms, the anticipated ¹H and ¹³C NMR spectral data for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine are presented below. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The cyclopentyl protons would appear as a series of multiplets in the aliphatic region. The amine protons are expected to present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in the NMR of organofluorine compounds.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~7.50 | dd | J = 6.8, 2.4 Hz | Ar-H |
| ~7.35 | ddd | J = 8.8, 4.4, 2.4 Hz | Ar-H |
| ~6.90 | t | J = 8.8 Hz | Ar-H |
| ~2.10 - 1.80 | m | - | Cyclopentyl-H |
| ~1.70 - 1.50 | m | - | Cyclopentyl-H |
| ~1.60 | br s | - | NH₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 (d, ¹JC-F ≈ 245 Hz) | C-F |
| ~136.0 (d, JC-F ≈ 4 Hz) | Ar-C |
| ~132.0 (d, JC-F ≈ 8 Hz) | Ar-C |
| ~129.0 (d, JC-F ≈ 15 Hz) | Ar-C |
| ~117.0 (d, JC-F ≈ 22 Hz) | Ar-C |
| ~115.0 | Ar-C-Br |
| ~65.0 | C-N |
| ~38.0 | Cyclopentyl-CH₂ |
| ~24.0 | Cyclopentyl-CH₂ |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, multidimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the adjacent protons on the cyclopentyl ring, allowing for the tracing of the ring's proton network. Correlations between the aromatic protons would also be visible, confirming their relative positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This technique would be crucial for definitively assigning the ¹³C signals of the protonated carbons in both the aromatic and cyclopentyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For the target compound, HMBC correlations would be expected from the cyclopentyl protons to the ipso-carbon of the phenyl ring, and from the aromatic protons to neighboring carbons, thereby confirming the attachment of the cyclopentyl group to the phenyl ring.
¹⁹F NMR for Fluorine Atom Probing
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy provides valuable and highly sensitive information. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, likely a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring that is also substituted with a bromine atom and an alkyl group.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, offers insights into its structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₁H₁₃BrFN), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [C₁₁H₁₄⁷⁹BrFN]⁺ | 258.0348 |
| [C₁₁H₁₄⁸¹BrFN]⁺ | 260.0327 |
Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways. nih.gov
A primary fragmentation event would likely be the loss of the cyclopentyl ring, leading to the formation of a stable benzylic cation. Another expected fragmentation is the loss of ammonia (B1221849) (NH₃) from the cyclopentanamine moiety. The presence of the bromo and fluoro substituents on the phenyl ring will influence the fragmentation of the aromatic portion of the molecule.
Plausible Fragmentation Pathways
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve the following steps:
Loss of Ammonia (NH₃): The [M+H]⁺ ion could lose a molecule of ammonia to form a cyclopentyl-substituted phenyl cation.
Cleavage of the Cyclopentyl Ring: Fragmentation within the cyclopentyl ring can occur, leading to the loss of neutral alkene fragments.
Formation of the Bromofluorophenyl Cation: A key fragmentation would be the cleavage of the C-C bond between the cyclopentyl ring and the phenyl ring, resulting in a bromofluorophenyl-containing fragment.
The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures. researchgate.netresearchgate.netnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within a compound by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Following a comprehensive search of scientific literature and chemical databases, no specific experimental FT-IR spectroscopic data for this compound has been found. The table below is therefore a placeholder for anticipated characteristic vibrational modes based on the functional groups present in the molecule.
| Functional Group | Anticipated Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1020-1250 |
| C-F | Stretching | 1000-1400 |
| C-Br | Stretching | 500-600 |
Raman Spectroscopy
Similarly, a thorough search has not yielded any specific experimental Raman spectroscopic data for this compound. Raman spectroscopy is expected to be sensitive to the vibrations of the carbon skeleton and the aromatic ring. The anticipated Raman shifts are presented in the placeholder table below.
| Functional Group | Anticipated Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic Ring) | Breathing | ~1000 |
| C-C (Cyclopentyl Ring) | Stretching | 800-1200 |
| C-Br | Stretching | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
No specific experimental UV-Vis spectroscopic data for this compound is available in the public domain. The electronic transitions for this molecule would primarily involve the substituted benzene ring. The presence of the bromine, fluorine, and aminoalkyl substituents would influence the energies of the π → π* and n → π* transitions of the aromatic chromophore.
| Electronic Transition | Chromophore | Anticipated λmax (nm) |
|---|---|---|
| π → π | Substituted Benzene Ring | ~200-280 |
| n → π | Amine lone pair to Benzene Ring | Longer wavelength, low intensity |
Single Crystal X-ray Diffraction Analysis
A search of crystallographic databases reveals that the crystal structure of this compound has not been determined or is not publicly available. Therefore, a detailed analysis of its molecular conformation, absolute configuration, and supramolecular assembly is not possible at this time.
Determination of Molecular Conformation and Absolute Configuration
Without experimental single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles that define the three-dimensional structure of this compound remain undetermined. The cyclopentyl ring is expected to adopt an envelope or twist conformation to minimize steric strain. The relative orientation of the 5-bromo-2-fluorophenyl group and the amine group on the cyclopentane ring would be a key feature of its conformation. As the molecule is chiral, it can exist as a pair of enantiomers, and crystallographic analysis of a single enantiomer or a resolved conglomerate would be necessary to determine its absolute configuration.
Polymorphism and Crystal Engineering Studies
Extensive searches of publicly available scientific literature and crystallographic databases did not yield any specific studies on the polymorphism or crystal engineering of this compound. The crystal structure of this compound has not been deposited in the primary crystallographic databases, and as a result, there is no experimental data to report on its polymorphic forms, crystal packing, or intermolecular interactions.
Consequently, a detailed analysis of its crystal habits or the application of crystal engineering principles to modify its solid-state properties has not been documented in peer-reviewed literature. Further research, including single-crystal X-ray diffraction studies, would be necessary to elucidate these characteristics.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These studies are based on the principles of quantum mechanics.
Density Functional Theory (DFT) Studies and Basis Set Selection (e.g., B3LYP)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A key aspect of DFT studies is the selection of a functional and a basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines theoretical exact exchange with empirical corrections.
The basis set, such as 6-311G(d,p) or 6-311++G(d,p), is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial for obtaining reliable results and is often validated by comparing calculated properties with experimental data where available. A typical output of a DFT calculation is an optimized molecular geometry corresponding to a minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These two orbitals are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap implies higher stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface.
Different colors on the MEP surface represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green: Represents regions of neutral or intermediate potential.
MEP analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Binding Mode Prediction
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. The resulting binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. A lower binding energy suggests a more stable and favorable interaction.
This prediction helps identify key amino acid residues in the protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, providing a rationale for the ligand's biological activity.
Scoring Functions and Binding Affinity Estimation
In the realm of computational drug design, scoring functions are pivotal for predicting the binding affinity between a ligand, such as 1-(5-Bromo-2-fluorophenyl)cyclopentanamine, and its biological target. nih.govoatext.com These mathematical models estimate the free energy of binding, which is crucial for ranking potential drug candidates. u-strasbg.fr Scoring functions can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based.
Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions.
Empirical scoring functions utilize a set of weighted energy terms, derived from experimental binding data of a training set of protein-ligand complexes, to predict binding affinity. mdpi.com
Knowledge-based scoring functions are derived from statistical potentials of pairwise atomic interactions observed in crystal structures of protein-ligand complexes.
The binding affinity of this compound to a specific target protein would be estimated by docking the molecule into the active site of the protein and then using a scoring function to calculate the binding score. A lower score generally indicates a more favorable binding interaction. The choice of scoring function can significantly impact the accuracy of the prediction, and often, a consensus approach using multiple scoring functions is employed to enhance the reliability of the results. u-strasbg.fr
| Scoring Function Type | Principle | Application in Binding Affinity Estimation |
| Force-Field-Based | Calculates van der Waals and electrostatic interactions. | Provides a detailed energy profile of the ligand-protein interaction. |
| Empirical | Uses weighted energy terms from experimental data. mdpi.com | Quickly estimates binding affinity for large compound libraries. |
| Knowledge-Based | Derives statistical potentials from known protein-ligand structures. | Effective for predicting binding modes and affinities based on structural databases. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility, interactions with its biological target, and the stability of the resulting complex. nih.gov
The process of an MD simulation involves defining a system containing the molecule of interest (and often its target protein and solvent), assigning a force field to describe the atomic interactions, and then solving Newton's equations of motion for each atom in the system. mdpi.com This allows for the trajectory of the atoms to be tracked over time, providing a detailed view of the molecule's dynamic behavior.
MD simulations can be used to:
Assess the stability of the ligand-protein complex.
Identify key amino acid residues involved in the binding interaction.
Determine the role of solvent molecules in the binding process.
Calculate the binding free energy using methods such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area). mdpi.com
| Simulation Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the simulated atomic interactions. |
| Simulation Time | The duration of the simulation. mdpi.com | Longer simulations provide a more comprehensive sampling of conformational space. |
| Solvent Model | The representation of the solvent (e.g., water) in the simulation. | Crucial for accurately modeling the solvated environment of the molecule. |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Defines the thermodynamic conditions of the simulation. |
In Silico Prediction of Reaction Mechanisms and Pathways
Computational methods can be employed to predict the potential chemical reactions and metabolic pathways of this compound. These predictions are crucial for understanding its potential biotransformation in a biological system. nih.gov
Metabolic stability is a critical parameter in drug discovery, as it influences the in vivo half-life and bioavailability of a compound. nih.govwuxiapptec.com In silico tools can predict the metabolic stability of this compound by identifying potential sites of metabolism (SoMs) on the molecule. mdpi.com These predictions are often based on models of common metabolic enzymes, such as cytochrome P450s.
The presence of the bromo and fluoro substituents on the phenyl ring, as well as the cyclopentanamine moiety, will influence the metabolic profile of the compound. For instance, the aromatic ring is a potential site for hydroxylation, while the cyclopentyl ring could undergo oxidation. The amine group may be susceptible to deamination or N-oxidation.
| Potential Metabolic Reaction | Predicted Site on this compound | Consequence |
| Aromatic Hydroxylation | Phenyl ring | Introduction of a hydroxyl group, increasing polarity. |
| Oxidation | Cyclopentyl ring | Formation of hydroxylated or carbonylated metabolites. |
| Deamination | Amine group | Removal of the amine group, leading to a ketone metabolite. |
| N-oxidation | Amine group | Formation of an N-oxide metabolite. |
Modeling the interaction of this compound within an enzyme's active site is essential for understanding its mechanism of action and for designing more potent and selective inhibitors. nih.gov This is typically achieved through molecular docking studies, which predict the preferred binding orientation of the ligand within the active site.
Following docking, the resulting complex can be further analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine and fluorine atoms). The bromine atom, for example, can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. The fluorine atom can modulate the electronic properties of the phenyl ring and participate in hydrogen bonding.
| Interaction Type | Potential Interacting Residues in an Enzyme Active Site | Significance for Binding |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn | Strong directional interactions that contribute to high affinity. |
| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp | Non-polar interactions that are crucial for binding in hydrophobic pockets. |
| Halogen Bonding | Electron-rich atoms (e.g., oxygen in carbonyl groups) | Directional interactions involving the bromine atom that can enhance binding affinity. |
| π-π Stacking | Phe, Tyr, Trp | Interactions between the aromatic ring of the ligand and aromatic residues in the protein. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model for a series of compounds including this compound could be developed to predict the activity of new, unsynthesized analogs.
The development of a QSAR model involves several steps:
Data Set Selection: A set of compounds with known biological activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A robust QSAR model can be a valuable tool for guiding the optimization of lead compounds by predicting the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
| QSAR Model Component | Description | Example for this compound |
| Dependent Variable | The biological activity being modeled (e.g., IC50, Ki). | The inhibitory concentration against a specific enzyme. |
| Independent Variables (Descriptors) | Numerical representations of molecular structure. | LogP (lipophilicity), molecular weight, topological polar surface area, electronic properties. |
| Mathematical Model | The equation that relates the descriptors to the activity. | A linear equation or a more complex machine learning model. |
| Validation Metrics | Statistical parameters used to assess the model's performance. | R², Q², RMSE. |
Structure Activity Relationship Sar Studies of 1 5 Bromo 2 Fluorophenyl Cyclopentanamine and Its Analogues
Influence of Halogen Substitution on Aromatic Ring
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. ump.edu.pl In the case of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine, the bromine and fluorine atoms on the phenyl ring are critical determinants of the compound's electronic and steric character.
The specific placement of halogen substituents on the aromatic ring can significantly alter a molecule's conformation and interaction with biological targets. researchgate.net Shifting the positions of the bromine and fluorine atoms (e.g., from 5-bromo-2-fluoro to 2-bromo-5-fluoro) would create positional isomers with distinct electronic distributions and dipole moments. These changes can affect how the molecule orients itself within a receptor binding pocket. For instance, studies on halogenated benzoylindole derivatives have shown that the position of the halogen substituent influences the molecule's conformation. researchgate.net
The relative positions of the halogens also impact intramolecular and intermolecular interactions. A fluorine atom at the ortho position relative to the cyclopentanamine substituent, as in the parent compound, can influence the torsion angle between the phenyl and cyclopentyl rings. This conformational constraint can be either beneficial or detrimental to binding affinity, depending on the specific topology of the target protein.
| Positional Isomer | Potential Impact on Molecular Properties |
| This compound | The ortho-fluorine may induce a specific torsional angle, potentially pre-organizing the molecule for optimal receptor binding. |
| 1-(2-Bromo-5-fluorophenyl)cyclopentanamine | Placing the bulkier bromine atom at the ortho position could introduce steric hindrance, possibly altering the preferred conformation and reducing binding affinity. |
| 1-(4-Bromo-3-fluorophenyl)cyclopentanamine | Altering substitution to meta and para positions would significantly change the molecule's dipole moment and electrostatic potential surface, affecting long-range interactions with a target. |
This table presents hypothetical effects based on established medicinal chemistry principles.
Fluorine and bromine contribute to the molecule's profile in distinct ways due to their differing sizes and electronic properties.
Fluorine:
Steric Effects: With a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å), a single fluorine atom introduces minimal steric bulk. nih.gov This allows it to often substitute for hydrogen without causing significant steric clashes at a binding site. nih.gov
Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a target. nih.govbenthamscience.comscispace.com
Bromine:
Electronic Effects: Bromine is less electronegative than fluorine but is highly polarizable. It is known to participate in "halogen bonds," which are favorable non-covalent interactions between the electropositive region on the outer side of the bromine atom (the "sigma-hole") and an electron-dense atom like oxygen or nitrogen in a receptor. ump.edu.pl
Steric Effects: Bromine is significantly larger than fluorine, and its bulk can be used to probe the size and shape of a binding pocket. This steric influence can either enhance binding by promoting favorable van der Waals contacts or decrease it by causing steric hindrance.
Metabolic Stability: Halogenation, including bromination, can be used to block sites of metabolic oxidation, potentially increasing the half-life of a compound.
| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Interactions |
| Hydrogen (H) | 1.20 | 2.20 | van der Waals |
| Fluorine (F) | 1.47 | 3.98 | Hydrogen bonds, Dipole-dipole, Hydrophobic |
| Bromine (Br) | 1.85 | 2.96 | Halogen bonds, van der Waals, Hydrophobic |
Data compiled from various sources on atomic properties. ump.edu.plnih.gov
Cyclopentane Ring Modifications and Their Impact on Activity
The cyclopentane ring serves as a rigid scaffold that orients the aromatic ring and the amine group in a specific three-dimensional arrangement. researchgate.net Modifications to this ring can profoundly impact the compound's biological activity.
Altering the size of the cycloalkane ring from cyclopentane to cyclopropane, cyclobutane, or cyclohexane directly impacts the bond angles and the spatial projection of the pharmacophoric elements.
Cyclopropane/Cyclobutane Analogues: These smaller rings possess significant ring strain compared to cyclopentane. nih.gov This strain alters the geometry and electronic character of the ring. Incorporating a cyclobutane ring, for example, can offer a unique 3D structure that may be more favorable for certain targets. nih.gov However, in some SAR studies, modifying a spirocyclic cyclobutane to a cyclopentane or cyclohexane has resulted in a dramatic loss of potency, highlighting the specific spatial requirements of the receptor. nih.gov
Cyclohexane Analogues: A larger cyclohexane ring is more flexible than cyclopentane and adopts distinct chair and boat conformations. This increased flexibility can be detrimental if it allows the molecule to adopt inactive conformations, but it could be beneficial if a larger binding pocket can accommodate it.
Studies on cyclic peptides have demonstrated that reducing the size of a macrocyclic ring can increase selectivity for a specific receptor, suggesting that ring size is a critical variable for optimizing binding. nih.gov
| Ring Modification | Key Properties | Potential Impact on Activity |
| Cyclopropane Analogue | High ring strain, planar geometry | Presents substituents at unique angles; may introduce novel interactions or steric clash. |
| Cyclobutane Analogue | Puckered structure, less strain than cyclopropane | Offers a distinct 3D vector for substituents compared to cyclopentane. nih.gov |
| Cyclopentane (Parent) | Low strain, envelope/twist conformations | Provides a balanced scaffold for orienting the phenyl and amine groups. |
| Cyclohexane Analogue | Flexible (chair/boat), larger scaffold | Increased conformational flexibility may reduce binding affinity due to entropic penalty; may access larger binding pockets. |
This table presents hypothetical effects based on established medicinal chemistry principles.
The C1 carbon of the cyclopentane ring (the carbon attached to both the amine and the phenyl ring) is a stereocenter. This means that this compound exists as a pair of enantiomers (R and S forms). In a chiral biological environment, such as a receptor or enzyme, these enantiomers can exhibit significantly different pharmacological activities. nih.gov
This difference in activity is often explained by the principle that three points of interaction are required for stereospecific binding. One enantiomer may be able to achieve this optimal three-point binding, while its mirror image cannot, resulting in lower affinity or a different biological effect. researchgate.net For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to side effects. nih.govmdpi.com Therefore, determining the activity of the individual R- and S-enantiomers of this compound would be a critical step in its development.
Amine Group Derivatization and Conformational Effects
The primary amine group is a key functional group, likely involved in crucial interactions with the biological target through hydrogen bonding or salt bridge formation. Derivatization of this group is a common strategy to modulate a compound's properties. nih.govscienceopen.com
Modifying the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine would alter its basicity (pKa) and hydrogen bond donor capacity. N-alkylation, for example, would increase steric bulk and lipophilicity. This could influence the molecule's ability to cross cell membranes and could introduce new, productive (or disruptive) steric interactions within the binding site.
Converting the amine to an amide (-NHC(=O)R) would remove its basicity and change it from a hydrogen bond donor/acceptor to primarily a hydrogen bond acceptor. Such a change would drastically alter its interaction profile. The choice of derivatizing agent can impart desirable properties, such as improved chromatographic separation or enhanced ionization efficiency for analytical purposes. nih.govthermofisher.com Furthermore, adding bulky substituents to the nitrogen atom can have significant conformational effects, restricting the rotation around the C-N bond and potentially locking the molecule into a more bioactive conformation.
| Amine Derivative | Change in Properties | Potential Impact on Activity |
| Primary Amine (-NH₂) | Baseline basicity and H-bonding | Potential for salt bridge formation and H-bond donation. |
| Secondary Amine (-NHCH₃) | Increased lipophilicity, slightly lower pKa, reduced H-bond donation | May improve membrane permeability; steric bulk of methyl group could enhance or decrease binding. |
| Tertiary Amine (-N(CH₃)₂) | Further increased lipophilicity, no H-bond donation | Loss of H-bond donation may eliminate a key interaction, reducing potency. |
| Acetamide (-NHCOCH₃) | Neutral (non-basic), H-bond acceptor | Eliminates ionic interactions; may reorient binding mode. |
This table presents hypothetical effects based on established medicinal chemistry principles.
Primary Amine vs. Substituted Amine Derivatives
The primary amine group in this compound is a critical determinant of its interaction with biological targets. As a primary amine, it is protonated at physiological pH, forming a positively charged ammonium ion. This cation can engage in strong ionic interactions and hydrogen bonding with negatively charged residues, such as aspartic acid or glutamic acid, within a receptor binding site.
Substitution on the nitrogen atom dramatically alters the compound's pharmacological profile.
Primary Amine (R-NH₂): Possesses two hydrogen bond donors and can act as a potent hydrogen bond anchor. Its relatively small size minimizes steric hindrance, allowing for easier access to narrow binding pockets.
Secondary Amine (R-NHR'): N-alkylation, such as N-methylation, reduces the number of hydrogen bond donors from two to one. This can decrease binding affinity if both hydrogen bonds are critical for anchoring the ligand. However, the added alkyl group can provide beneficial hydrophobic interactions with the target protein, potentially increasing potency or modifying selectivity.
Tertiary Amine (R-NR'R''): N,N-dialkylation removes all hydrogen bond donating capacity, leaving only the potential for an ionic interaction. The increased steric bulk of the two alkyl groups can also create unfavorable clashes with the receptor, often leading to a significant drop in activity unless the binding pocket has a specific hydrophobic sub-pocket to accommodate these groups.
The transition from a primary to a substituted amine impacts not only binding but also physicochemical properties like pKa and lipophilicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME).
Table 1: Illustrative Impact of Amine Substitution on Receptor Affinity This table is illustrative, based on general SAR trends observed in related phenylcycloalkylamine series.
| Compound | Substitution | Hydrogen Bond Donors | Relative Binding Affinity (Illustrative Kᵢ) | Rationale |
|---|---|---|---|---|
| This compound | Primary (-NH₂) | 2 | 1x | Baseline affinity with strong H-bonding capacity. |
| N-Methyl-1-(5-bromo-2-fluorophenyl)cyclopentanamine | Secondary (-NHCH₃) | 1 | 0.5x - 3x | Reduced H-bonding potential, but new hydrophobic interactions may compensate or enhance binding. |
| N,N-Dimethyl-1-(5-bromo-2-fluorophenyl)cyclopentanamine | Tertiary (-N(CH₃)₂) | 0 | 0.1x - 0.5x | Loss of H-bond donation and increased steric bulk often reduce affinity. |
Comparative Analysis with Structurally Related Compounds
To elucidate the SAR of this compound, it is useful to compare it with structurally related compounds where specific moieties are altered.
Effect of Halogen Substitution: The nature and position of the halogens are key. The 2-fluoro substituent is often used to block metabolic oxidation at that position and to modulate the pKa of the amine. The 5-bromo substituent adds significant lipophilicity, which can enhance membrane permeability and hydrophobic interactions. Replacing bromine with chlorine would slightly reduce lipophilicity and size, which could fine-tune binding affinity. Removing the halogens entirely would likely decrease potency by reducing favorable interactions and increasing metabolic susceptibility.
Effect of the Cycloalkyl Ring: The cyclopentyl ring provides a rigid scaffold that orients the phenyl ring and the amine in a specific three-dimensional arrangement. It also contributes to the molecule's lipophilicity. Changing the ring size to a cyclobutyl or cyclohexyl ring would alter the angle between the phenyl and amine groups, which could either improve or disrupt the optimal geometry for receptor binding.
Effect of the Phenyl Ring: The aromatic ring is critical for pi-pi stacking or hydrophobic interactions within the receptor pocket. The substitution pattern on this ring dictates the specific electronic and steric profile presented to the target.
Table 2: Comparative Physicochemical Properties of Related Analogues
| Analogue | Key Structural Change | Predicted Effect on Lipophilicity (cLogP) | Predicted Effect on Biological Activity |
|---|---|---|---|
| 1-(5-Chloro-2-fluorophenyl)cyclopentanamine | Bromo to Chloro | Decrease | Slightly reduced affinity if hydrophobic pocket is large; potentially improved selectivity. |
| 1-(2-Fluorophenyl)cyclopentanamine | Removal of Bromo | Significant Decrease | Likely reduced affinity due to loss of hydrophobic/halogen bond interactions. |
| 1-(5-Bromo-2-fluorophenyl)cyclohexanamine | Cyclopentyl to Cyclohexyl | Increase | Activity highly dependent on the topology of the binding site; may improve or decrease affinity based on fit. |
Rational Design Principles for SAR Optimization
Based on the SAR principles discussed, several rational design strategies can be employed to optimize analogues of this compound.
Bioisosteric Replacement: The bromine atom can be replaced with other groups of similar size and electronic properties, such as a trifluoromethyl (-CF₃) or cyano (-CN) group, to probe for additional interactions and alter metabolic stability. The phenyl ring could be replaced by a bioisosteric heterocycle like thiophene or pyridine to introduce new hydrogen bonding opportunities and modify ADME properties.
Conformational Constraint: Further rigidifying the molecule can lock it into its bioactive conformation, potentially increasing potency and selectivity. This could be achieved by introducing bicyclic systems or incorporating unsaturation into the cyclopentyl ring.
Pharmacophore Modeling and Structure-Based Design: By identifying the essential chemical features (the "pharmacophore")—such as the cationic amine, the hydrophobic cycloalkane, the substituted aromatic ring, and potential halogen bond donors—new molecules can be designed. If the structure of the biological target is known, molecular docking and computational modeling can be used to predict how modifications will affect binding, allowing for the design of analogues with enhanced affinity and a better selectivity profile. For instance, if the binding pocket has an unexplored hydrophobic region, extending an alkyl chain from the amine or the ring could capture these favorable interactions.
By systematically applying these principles, medicinal chemists can refine the structure of this compound to develop compounds with superior therapeutic potential.
No Publicly Available Research Found on the Mechanistic Interactions of this compound
Despite a comprehensive search of scientific literature and databases, no specific mechanistic studies on the molecular interactions of the chemical compound this compound with biological targets were identified.
Extensive searches were conducted to locate research pertaining to the compound's interaction with enzymes and receptors, including detailed analyses of hydrogen bonding, lipophilicity, enzyme inhibition kinetics, and receptor binding affinity. However, these searches did not yield any published studies, clinical trials, or detailed pharmacological reports that would provide the specific data required to construct an article based on the user's requested outline.
The performed searches included queries for the compound under its chemical name and potential synonyms, as well as broader searches for mechanistic studies on structurally related fluorophenyl-cyclopentanamine derivatives. While general information exists on the principles of enzyme inhibition by fluorinated compounds and the receptor binding of cyclopentanamine derivatives, this information is not specific to this compound and therefore cannot be used to fulfill the request for a detailed analysis of this particular molecule.
It is possible that research on this compound exists but has not been made public, is part of proprietary industrial research, or is indexed under a different nomenclature not readily accessible through standard search methodologies.
Without any available data on its biological interactions, it is not possible to provide an analysis of its:
Investigation of Interaction Mechanisms with Biological Targets
Detailed Analysis of Hydrogen Bonding Networks
Understanding of Lipophilicity and its Influence on Distribution and Interaction
Enzyme Inhibition Studies (In Vitro Mechanistic Investigations)
Kinetic Characterization of Inhibition
Identification of Critical Residues for Compound Binding
Receptor Binding Affinity and Selectivity Mechanisms
Therefore, the generation of an article focusing solely on the mechanistic research of this compound, as per the detailed outline provided, cannot be completed at this time due to the absence of foundational research data in the public domain.
Mechanistic Research on Molecular Interactions
Elucidation of the Molecular Basis for Observed Bioactivities
Extensive searches of scientific literature and patent databases did not yield specific studies elucidating the molecular basis for the observed bioactivities of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine. While research exists on compounds with similar structural motifs, such as bromo- and fluoro-substituted phenyl rings, direct investigations into the molecular interactions and specific biological targets of this compound are not publicly available at this time.
Therefore, a detailed analysis of its molecular interactions, including binding site characterization, intermolecular forces, and structure-activity relationships based on experimental data, cannot be provided. Computational and in-silico studies predicting the potential biological targets and binding modes of this specific compound were also not found in the surveyed literature. Further empirical research is required to determine the precise mechanisms of action and to identify the molecular targets through which this compound may exert any biological effects.
Strategic Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The primary role of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine in organic synthesis is that of a versatile intermediate. The distinct reactivity of its functional groups allows for sequential, controlled modifications to build intricate molecular frameworks.
The Bromine Handle: The bromine atom on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthesis. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to create more complex aniline derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Stille Coupling: Coupling with organostannanes.
The Amine Functionality: The primary amine on the cyclopentyl ring serves as a potent nucleophile. It is readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or transformed into ureas and carbamates. These functional groups are ubiquitous in biologically active molecules, often playing a critical role in binding to protein targets.
The Fluoro Substituent: The fluorine atom at the ortho-position to the amine-bearing side chain exerts significant electronic and steric influence. It can modulate the pKa of the amine, alter the conformation of the molecule, and improve metabolic stability or binding affinity in a final pharmaceutical compound.
This multi-functionality allows chemists to use the compound as a linchpin, connecting different molecular fragments in a convergent synthetic strategy. For instance, a complex heterocyclic system can be coupled at the bromine site, followed by elaboration of the amine group to complete the synthesis of a target molecule. This approach is exemplified in the synthesis of various pharmaceutical agents where similar bromo-substituted phenyl intermediates are crucial for building the final drug structure google.com.
Utility as a Building Block for Diverse Pharmaceutical Scaffolds
The structural motifs present in this compound are highly relevant in medicinal chemistry, making it an ideal starting material for creating diverse libraries of compounds for drug discovery.
The compound is a valuable precursor for scaffolds targeting a range of diseases. Notably, the bromo-phenyl moiety is a common starting point for the synthesis of protein kinase inhibitors, a major class of oncology drugs mdpi.comed.ac.uk. Many approved kinase inhibitors feature a core heterocyclic structure, such as quinazoline or pyrimidine, attached to a substituted phenyl ring nih.govekb.egnih.gov. The synthesis of these drugs often involves a key step where a bromo-phenyl intermediate is coupled to the heterocyclic core.
Furthermore, the cyclopentanamine portion can serve as a non-aromatic side chain that can improve physicochemical properties like solubility while providing vectors for interacting with specific amino acid residues in a protein's binding site. The use of cyclopentane rings as core structural elements has been explored for developing novel antibiotics, demonstrating the utility of this carbocycle in creating pharmacologically active agents nih.govscirp.org. The combination of these features makes this compound a powerful building block for scaffolds with potential applications as:
Tyrosine Kinase Inhibitors (e.g., for oncology) nih.govmdpi.com.
Aurora Kinase Inhibitors (e.g., for oncology) nih.gov.
Endothelin Receptor Antagonists researchgate.net.
MraY Inhibitors (e.g., for antibacterial agents) nih.gov.
| Pharmaceutical Scaffold Class | Synthetic Utility of Intermediate | Potential Therapeutic Area |
|---|---|---|
| Kinase Inhibitors | Bromo-phenyl group for coupling to heterocyclic cores (e.g., Quinazoline, Pyrimidine). | Oncology, Inflammatory Diseases |
| Receptor Antagonists | Serves as a fragment for building ligands that block receptor activity. | Cardiovascular Disease, Hypertension |
| Enzyme Inhibitors | Cyclopentanamine moiety can mimic natural substrates or interact with active sites. | Infectious Diseases, Metabolic Disorders |
Precursor in Specialized Chemical Syntheses of Advanced Materials
While the predominant application of this compound and its close analogs lies within the life sciences, its structural features suggest potential, albeit less explored, utility in materials science. The aromatic and amine functionalities could allow it to serve as a monomer or a precursor to monomers for specialized polymers. For example, derivatives could be incorporated into polyamides or polyimides, where the fluorine and bromine atoms would modulate properties such as thermal stability, solubility, and dielectric constant. However, based on currently available scientific literature, its role is overwhelmingly focused on pharmaceutical applications, and its use as a precursor for advanced materials is not extensively documented.
Development of Novel Synthetic Methodologies
The compound is an excellent substrate for the development and validation of new synthetic methods. Its distinct functional groups allow researchers to test the selectivity and efficiency of novel catalytic systems. For instance, a new palladium catalyst designed for Suzuki coupling could be tested on this substrate to see if it efficiently couples at the bromine site without affecting the amine or fluoro groups. Similarly, new methods for asymmetric amination or C-H activation could be applied to derivatives of this compound. The development of efficient, large-scale syntheses of such intermediates is also an area of active research, as their availability is critical for pharmaceutical development programs dntb.gov.ua. Methodologies such as Wurtz coupling, Suzuki-Miyaura cross-coupling, and various metathesis reactions are employed to construct complex molecules from such intermediates beilstein-journals.org.
Analysis of Patent Literature for Synthetic Innovations
An analysis of patent literature reveals the industrial significance of intermediates like this compound. Pharmaceutical companies frequently file patents not only on the final active pharmaceutical ingredient (API) but also on the novel and non-obvious synthetic routes used to produce them. Intermediates that are key to the synthesis of a new class of patented drugs are often mentioned explicitly or implicitly in these documents.
| Patent Focus Area | Example of Claimed Innovation | Significance of the Intermediate |
|---|---|---|
| Process for API Synthesis | A novel, high-yield method for coupling the intermediate with a heterocyclic core. | Cited as a key starting material or precursor. |
| Composition of Matter | A new class of compounds (e.g., kinase inhibitors) synthesized from the intermediate. | Implicitly essential for creating the claimed molecules. |
| Novel Intermediates | The intermediate itself, if it is novel and enables a more efficient synthesis of a valuable target. | The subject of the patent claim itself. |
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Routes and Methodologies
The future of synthesizing 1-(5-Bromo-2-fluorophenyl)cyclopentanamine and its derivatives will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies. While classical approaches provide a foundation, novel methodologies could unlock new possibilities for structural diversification and improved reaction metrics.
Future research could explore:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could enable rapid optimization of reaction conditions and facilitate large-scale production.
Photoredox Catalysis: This burgeoning field of organic synthesis could provide new pathways for the formation of key bonds within the molecule, potentially under milder reaction conditions and with unique selectivities.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled stereoselectivity and reduce the environmental impact of the chemical process.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, scalability, precise control | Development of a continuous-flow process |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | C-H activation, novel bond formations |
| Biocatalysis | High stereoselectivity, green chemistry | Enzymatic resolution, asymmetric synthesis |
Advanced Stereochemical Control in Synthesis
The stereochemistry of this compound is a critical aspect that will profoundly influence its biological activity and material properties. Future research will undoubtedly gravitate towards synthetic methods that allow for precise control over the three-dimensional arrangement of the molecule.
Key areas for investigation include:
Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of this compound will be paramount. This could involve chiral Lewis acids, Brønsted acids, or transition metal complexes.
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions, providing access to specific stereoisomers.
Organocatalysis: The application of small organic molecules as catalysts for the enantioselective synthesis of this compound represents a promising and more sustainable alternative to metal-based catalysts.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular design. ijpsjournal.comnih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with optimized properties.
Future applications of AI and ML could include:
De Novo Design: Generative models can be employed to design novel analogs of this compound with desired characteristics, such as enhanced binding affinity to a biological target or specific material properties. nih.gov
Property Prediction: Machine learning models can be trained to predict various physicochemical and biological properties of virtual derivatives, allowing for the prioritization of candidates for synthesis and testing. rsc.org
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules, aiding in the strategic planning of laboratory work.
| AI/ML Application | Objective | Potential Impact |
| De Novo Design | Generate novel molecular structures | Accelerate the discovery of lead compounds |
| Property Prediction | Forecast biological and physical properties | Reduce the number of synthesized compounds |
| Synthesis Planning | Propose efficient synthetic routes | Optimize resource allocation in the lab |
Deeper Mechanistic Elucidation of Molecular Recognition and Reactivity
A fundamental understanding of how this compound interacts with its biological targets or participates in chemical reactions is crucial for its rational design and application. Future research should focus on a detailed mechanistic elucidation at the molecular level.
Prospective research avenues include:
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into the binding mode of this compound with proteins or other biomolecules.
Computational Chemistry: Quantum mechanics and molecular dynamics simulations can be used to model reaction pathways and predict the energetics of molecular interactions, offering a deeper understanding of its reactivity and recognition properties. nih.gov
Biophysical Techniques: Techniques such as surface plasmon resonance and isothermal titration calorimetry can be used to quantitatively characterize the binding kinetics and thermodynamics of its interactions.
Potential for New Applications in Catalysis and Materials Science
Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it an intriguing candidate for applications in catalysis and materials science.
Future exploratory research could focus on:
Ligand Development for Catalysis: The amine functionality could serve as a coordination site for transition metals, leading to the development of novel catalysts for a variety of organic transformations.
Organic Electronics: The aromatic and halogenated components of the molecule suggest potential for its use as a building block for organic semiconductors or other functional materials.
Supramolecular Chemistry: The molecule could be incorporated into larger supramolecular assemblies with interesting self-assembly properties and potential applications in sensing or drug delivery.
Q & A
Q. What is the molecular structure and key physicochemical properties of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine?
Answer: The compound features a cyclopentanamine core substituted with a 5-bromo-2-fluorophenyl group. Key properties include:
- Molecular formula : Likely (inferred from analogs in and ).
- Molecular weight : ~254.13 g/mol (calculated from formula).
- Halogen effects : Bromine increases molecular weight and lipophilicity, while fluorine enhances electronegativity and metabolic stability .
- Characterization methods : NMR (, , ), mass spectrometry, and X-ray crystallography for structural confirmation .
Q. What synthetic routes are available for this compound?
Answer: Synthesis typically involves:
Halogenation : Bromination of 2-fluorobenzene derivatives ().
Cyclopentane ring formation : Cyclization via Friedel-Crafts alkylation or transition-metal-catalyzed coupling ().
Amine functionalization : Nucleophilic substitution (e.g., reaction with cyclopentylamine under basic conditions) .
Advanced Research Questions
Q. How does the bromine-fluorine substitution pattern affect receptor binding affinity in neurotransmitter systems?
Answer:
- Mechanistic insights : The bromine atom enhances steric bulk, potentially increasing affinity for hydrophobic binding pockets in monoamine transporters (e.g., serotonin/dopamine receptors). Fluorine’s electronegativity may polarize the phenyl ring, influencing π-π stacking interactions .
- Experimental validation : Use radioligand binding assays (e.g., -paroxetine for serotonin transporters) and electrophysiological measurements to quantify receptor modulation .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Answer:
- Cross-validation : Compare results from in vitro (e.g., HEK293 cells expressing cloned receptors) and ex vivo (e.g., brain slice electrophysiology) models .
- Assay optimization : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Data normalization : Use reference compounds (e.g., fluoxetine for serotonin reuptake inhibition) to calibrate inter-assay variability .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
- Pharmacokinetic studies :
- Absorption : Measure logP (octanol-water partition) to predict blood-brain barrier penetration.
- Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation pathways (e.g., CYP2D6) .
- Enantiomer-specific activity : Test each enantiomer in receptor-binding assays to correlate stereochemistry with efficacy/toxicity .
Q. What computational methods predict metabolic pathways and potential toxicity?
Answer:
- In silico tools :
- Validation : Cross-reference predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular weight | ~254.13 g/mol | Calculated |
| logP (octanol-water) | Estimated 2.8–3.2 (bromine/fluorine) | |
| Solubility | <1 mg/mL in aqueous buffers; use DMSO |
Q. Table 2. Common Assays for Neurotransmitter Interaction
| Assay Type | Target System | Key Output |
|---|---|---|
| Radioligand binding | SERT/DAT/NET transporters | (nM) for inhibition |
| Electrophysiology | Brain slices | Changes in post-synaptic potentials |
| Microdialysis (in vivo) | Rodent models | Extracellular monoamine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
